Cas no 1354019-93-4 (N*1*-((R)-1-Benzyl-pyrrolidin-3-yl)-N*1*-methyl-ethane-1,2-diamine)

N1-((R)-1-Benzyl-pyrrolidin-3-yl)-N1-methyl-ethane-1,2-diamine is a chiral diamine derivative featuring a benzyl-substituted pyrrolidine core. Its stereospecific (R)-configuration ensures precise molecular interactions, making it valuable for asymmetric synthesis and catalysis. The compound’s structure combines a rigid pyrrolidine ring with a flexible ethylene diamine chain, offering versatility in coordination chemistry and ligand design. The N-methyl and benzyl groups enhance steric and electronic tuning, facilitating applications in enantioselective transformations. This compound is particularly useful in pharmaceutical intermediates and metal-organic frameworks due to its chelating properties and chiral induction capabilities. High purity and well-defined stereochemistry ensure reproducibility in research and industrial processes.
N*1*-((R)-1-Benzyl-pyrrolidin-3-yl)-N*1*-methyl-ethane-1,2-diamine structure
1354019-93-4 structure
Product Name:N*1*-((R)-1-Benzyl-pyrrolidin-3-yl)-N*1*-methyl-ethane-1,2-diamine
CAS No:1354019-93-4
MF:C14H23N3
MW:233.352523088455
CID:2162871
Update Time:2025-05-30

N*1*-((R)-1-Benzyl-pyrrolidin-3-yl)-N*1*-methyl-ethane-1,2-diamine Chemical and Physical Properties

Names and Identifiers

    • N*1*-((r)-1-benzyl-pyrrolidin-3-yl)-n*1*-methyl-ethane-1,2-diamine
    • (R)-N1-(1-Benzylpyrrolidin-3-yl)-N1-methylethane-1,2-diamine
    • AM96862
    • N-[(3R)-1-Benzyl-3-pyrrolidinyl]-N-methyl-1,2-ethanediamine
    • N1-((R)-1-benzylpyrrolidin-3-yl)-N1-methylethane-1,2-diamine
    • N*1*-((R)-1-Benzyl-pyrrolidin-3-yl)-N*1*-methyl-ethane-1,2-diamine
    • Inchi: 1S/C14H23N3/c1-16(10-8-15)14-7-9-17(12-14)11-13-5-3-2-4-6-13/h2-6,14H,7-12,15H2,1H3/t14-/m1/s1
    • InChI Key: WWURKPADSHUWHP-CQSZACIVSA-N
    • SMILES: N1(CC2C=CC=CC=2)CC[C@H](C1)N(C)CCN

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 214
  • Topological Polar Surface Area: 32.5

N*1*-((R)-1-Benzyl-pyrrolidin-3-yl)-N*1*-methyl-ethane-1,2-diamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM498967-1g
(R)-N1-(1-Benzylpyrrolidin-3-yl)-N1-methylethane-1,2-diamine
1354019-93-4 97%
1g
$1378 2023-01-02
Fluorochem
081869-500mg
N*1*-((R)-1-Benzyl-pyrrolidin-3-yl)-N*1*-methyl-ethane-1,2-diamine
1354019-93-4
500mg
£694.00 2022-03-01

Additional information on N*1*-((R)-1-Benzyl-pyrrolidin-3-yl)-N*1*-methyl-ethane-1,2-diamine

N*1*-((R)-1-Benzyl-pyrrolidin-3-yl)-N*1*-methyl-ethane-1,2-diamine: A Comprehensive Overview

The compound with CAS No. 1354019-93-4, known as N*1*-((R)-1-Benzyl-pyrrolidin-3-yl)-N*1*-methyl-ethane-1,2-diamine, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrrolidine ring with a benzyl group and a diamine functionality. Recent studies have highlighted its potential applications in drug design and material science, making it a subject of intense research interest.

N*1*-((R)-1-Benzyl-pyrrolidin-3-yl)-N*1*-methyl-ethane-1,2-diamine exhibits a chiral center at the pyrrolidine ring, which is critical for its stereochemical properties. The presence of the benzyl group introduces aromaticity and enhances the molecule's stability, while the diamine functionality provides opportunities for further chemical modifications. These features make it a versatile building block in organic synthesis.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through various routes, including asymmetric catalysis and multicomponent reactions. Researchers have explored its reactivity under different conditions, revealing its potential as a precursor for bioactive molecules. For instance, studies have demonstrated its ability to form stable amide bonds, making it a valuable intermediate in peptide synthesis.

The pharmacological properties of N*1*-((R)-1-Benzyl-pyrrolidin-3-yl)-N*1*-methyl-ethane-1,2-diamine have also been investigated in preclinical models. Preliminary results suggest that it may exhibit anti-inflammatory and neuroprotective effects, although further studies are required to validate these findings. Its chiral nature could play a crucial role in determining its bioavailability and efficacy in vivo.

In terms of industrial applications, this compound has shown promise in the development of advanced materials, such as polyamides and polyurethanes. Its ability to form strong intermolecular hydrogen bonds makes it an attractive candidate for high-performance polymers with tailored mechanical properties.

As research on N*1*-((R)-1-Benzyl-pyrrolidin-3-yl)-N*1*-methyl-ethane-1,2-diamine continues to expand, its potential applications are expected to grow across diverse fields. Its unique combination of structural features and functional groups positions it as a key molecule in modern organic chemistry.

Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent